3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Overview
Description
3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol, also known as 3-O-EZ, is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It is a major diterpenoid of Euphorbia kansui (EK), and it can convert into ingenol after processing EK with vinegar .
Synthesis Analysis
The synthesis of 3-O-EZ involves the processing of Euphorbia kansui (EK) with vinegar, during which 3-O-EZ converts into ingenol .Chemical Reactions Analysis
The chemical reaction involving 3-O-EZ occurs during the processing of Euphorbia kansui (EK) with vinegar. In this process, 3-O-EZ converts into ingenol .Scientific Research Applications
Treatment of Malignant Ascites
This compound has been studied for its effects on malignant ascites (MA), which is mainly caused by hepatocellular, ovarian, and breast cancer . The compound is a major diterpenoid of Euphorbia kansui, a plant that has been reported to have a therapeutic effect on MA .
Reduction of Toxicity in Traditional Medicine
The clinical applications of Euphorbia kansui are often restricted due to its severe toxicity. However, it has been found that processing Euphorbia kansui with vinegar can reduce its toxicity without compromising its pharmacological effects . The compound 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol can convert into ingenol after this processing .
Anti-Inflammatory Activity
The compound is known to have significant anticomplement activity, with an IC50 of 89.5 μM . This suggests that it could potentially be used in the treatment of diseases where the complement system plays a role, such as in certain autoimmune diseases.
Potential Use in Cancer Treatment
The compound has been tested on the H22 mouse hepatoma ascites model, where it was given to the mice for seven days . The results suggested that it could potentially be used in the treatment of hepatoma.
Impact on the Renin-Angiotensin-Aldosterone System (RAAS)
The compound has been found to affect the serum RAAS levels in mice . This suggests that it could potentially be used in the treatment of conditions where the RAAS system plays a role, such as in certain cardiovascular diseases.
Potential Use in Metabolomics
The compound has been used in the analysis of the metabolomics of serum . This suggests that it could potentially be used in the field of metabolomics, which is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.
Future Directions
The future directions for research on 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui (EK) stir-fried with vinegar (VEK) . Further studies could also focus on its potential applications in the treatment of conditions like malignant ascites (MA) .
Mechanism of Action
Target of Action
The primary target of 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol, also known as [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate, is the cell division process in individual Xenopus cells at the blastular stage .
Mode of Action
This compound interacts with its targets by inhibiting the cleavage activity of individual Xenopus cells at the blastular stage . This interaction results in changes in the cell division process, effectively halting it.
Biochemical Pathways
The affected biochemical pathways involve the cell division process of Xenopus cells. The compound’s action leads to downstream effects such as the inhibition of cleavage activity, which can impact the development and proliferation of these cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cleavage activity in individual Xenopus cells at the blastular stage . This results in changes in the cell division process, potentially impacting the development and proliferation of these cells.
properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIBSDBSLIKLEM-SPXYNGGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.